molecular formula C14H24Sn B14475124 Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane CAS No. 65886-44-4

Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane

Cat. No.: B14475124
CAS No.: 65886-44-4
M. Wt: 311.05 g/mol
InChI Key: LNJCSRMSEGVFLX-UHFFFAOYSA-N
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Description

Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 3,3-dimethylbut-1-yn-1-yl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the acetylide anion formed from 3,3-dimethylbut-1-yne attacks the tin center, displacing the chloride ions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane can undergo oxidation reactions, typically forming tin oxides or other oxidized tin species.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the 3,3-dimethylbut-1-yn-1-yl groups or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties. their toxicity limits their use in medical applications.

Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions.

Mechanism of Action

The mechanism by which Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, potentially disrupting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Similar structure but with silicon instead of tin.

    Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)silane: Another silicon analog.

    3,3-Dimethyl-1-butyne: A simpler alkyne without the tin or silicon center.

Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is unique due to the presence of the tin center, which imparts distinct chemical reactivity and potential applications compared to its silicon analogs. The tin atom’s ability to participate in various oxidation states and coordinate with different ligands makes this compound particularly versatile in synthetic and industrial chemistry.

Properties

CAS No.

65886-44-4

Molecular Formula

C14H24Sn

Molecular Weight

311.05 g/mol

IUPAC Name

bis(3,3-dimethylbut-1-ynyl)-dimethylstannane

InChI

InChI=1S/2C6H9.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3;

InChI Key

LNJCSRMSEGVFLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#C[Sn](C)(C)C#CC(C)(C)C

Origin of Product

United States

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